molecular formula C23H21N5OS2 B2384449 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189727-35-2

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2384449
CAS No.: 1189727-35-2
M. Wt: 447.58
InChI Key: XPQAKQZNMFGHBW-UHFFFAOYSA-N
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Description

The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is an intricate molecule that stands out in the fields of chemistry and pharmacology. It is characterized by its unique fusion of multiple rings and functional groups, providing potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step procedures:

  • Formation of Thiazolo[4,5-d]pyrimidine Core: : This can be achieved by cyclizing appropriate thioamide and amidine precursors under specific conditions.

  • Introduction of 3,4-Dihydroisoquinoline Moiety: : This step often involves the condensation of the thiazolo[4,5-d]pyrimidine intermediate with an appropriate 3,4-dihydroisoquinoline derivative.

  • Coupling Reaction: : Finally, the thio compound is coupled with N-(p-tolyl)acetamide under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process must be optimized for cost-efficiency and yield. Key considerations include the selection of solvents, reaction temperature, and purification techniques. Continuous flow chemistry could be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to potentially form sulfoxides or sulfones.

  • Reduction: : Reaction with reducing agents can affect the isoquinoline ring, yielding dihydro or tetrahydro derivatives.

  • Substitution: : Nucleophilic substitution reactions, particularly on the aromatic rings or at the thiol group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Alkylating agents, such as alkyl halides, in the presence of a base.

Major Products

The major products vary depending on the reaction type. Oxidation yields sulfoxides or sulfones, reduction can produce more saturated rings, and substitution can introduce various functional groups onto the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for numerous derivatizations.

Biology

In biology, it may be investigated for its interactions with biological macromolecules, providing insights into potential biochemical pathways and mechanisms.

Medicine

Medically, it could be explored for therapeutic applications, such as in drug design and development. Its structure suggests potential activity against certain molecular targets.

Industry

Industrially, it might serve as an intermediate in the synthesis of various pharmaceuticals or specialty chemicals, showcasing its versatility.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound in biological systems could involve binding to specific receptors or enzymes, altering their activity. The thiazolo[4,5-d]pyrimidine moiety might interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-Dihydroisoquinolin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide: A similar compound with slight structural variations.

  • N-(p-Tolyl)acetamide Derivatives: : Other derivatives of N-(p-tolyl)acetamide with different thiazolo[4,5-d]pyrimidine or isoquinoline substituents.

Highlighting Uniqueness

What sets 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide apart is its specific configuration, which may confer unique biological activity or chemical reactivity, distinguishing it from related compounds.

And there you have it—a detailed dive into the world of this complex compound. Anything else you want to explore?

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS2/c1-15-6-8-18(9-7-15)26-19(29)13-30-22-20-21(24-14-25-22)27-23(31-20)28-11-10-16-4-2-3-5-17(16)12-28/h2-9,14H,10-13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQAKQZNMFGHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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